Product packaging for 5-Dimethylsulfamoyl-2-fluoro-benzoic acid(Cat. No.:CAS No. 91103-94-5)

5-Dimethylsulfamoyl-2-fluoro-benzoic acid

Cat. No.: B2676676
CAS No.: 91103-94-5
M. Wt: 247.24
InChI Key: SPLPERBFJNXJRZ-UHFFFAOYSA-N
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Description

Contextualization within Fluorinated Benzoic Acid Derivatives

5-Dimethylsulfamoyl-2-fluoro-benzoic acid belongs to the broader class of fluorinated benzoic acid derivatives. These are compounds where one or more hydrogen atoms on the benzoic acid's benzene (B151609) ring are replaced by fluorine atoms. researchgate.netnih.gov The introduction of fluorine into organic molecules can significantly alter their physical, chemical, and biological properties. nih.gov

Fluorine's high electronegativity and small size can influence a molecule's acidity, lipophilicity, metabolic stability, and binding affinity to biological targets. nih.govnih.gov Consequently, fluorinated organic compounds are of great interest in medicinal chemistry and materials science. nih.govnih.gov Fluorinated benzoic acids, in particular, serve as crucial intermediates or building blocks in the synthesis of pharmaceuticals and agrochemicals. nih.govnih.govbohrium.com The presence of the fluorine atom can enhance the therapeutic efficacy and pharmacokinetic profile of a drug molecule. nih.govrsc.org

The specific placement of the fluorine atom at the ortho-position (adjacent to the carboxylic acid group) in 2-fluorobenzoic acid derivatives can lead to unique intramolecular interactions that influence the molecule's conformation and reactivity. nih.gov This positioning is a key feature of this compound.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
CAS Number91103-94-5 sigmaaldrich.com
Molecular FormulaC9H10FNO4S sigmaaldrich.com
IUPAC Name5-[(dimethylamino)sulfonyl]-2-fluorobenzoic acid sigmaaldrich.com

Significance as a Multifunctional Organic Synthon in Chemical Synthesis

In the realm of organic synthesis, a "synthon" is defined as a structural unit within a molecule that can be formed or assembled by a known synthetic operation. nih.gov These are essentially idealized fragments that aid in planning a synthesis through a process called retrosynthetic analysis. This compound is a valuable multifunctional organic synthon because it possesses several reactive sites that can be selectively manipulated to build more elaborate molecular structures.

The key functional groups of this compound—the carboxylic acid, the aromatic fluorine, and the dimethylsulfamoyl group—each offer distinct opportunities for chemical transformation:

The carboxylic acid group can readily undergo reactions such as esterification, amidation, or reduction.

The fluorine atom on the aromatic ring can participate in nucleophilic aromatic substitution reactions, although this often requires specific activating conditions.

The dimethylsulfamoyl group can influence the electronic properties of the benzene ring and can also be a site for chemical modification, though it is generally more stable.

The strategic combination of these functional groups in one molecule allows chemists to use this compound as a versatile building block. For instance, it can be used in the synthesis of various heterocyclic compounds and other complex organic molecules that are of interest in pharmaceutical research. While specific, publicly detailed synthetic routes employing this exact compound as a synthon are not extensively documented in readily available literature, its structural similarity to intermediates used in the synthesis of kinase inhibitors like pazopanib (B1684535) suggests its potential utility in similar applications. google.comgoogle.com

Overview of Current Research Trajectories and Identified Knowledge Gaps

Current research in organic synthesis is heavily focused on the development of efficient and selective methods for constructing complex molecules, particularly for applications in drug discovery. nih.govrsc.org The use of fluorinated synthons is a significant trend within this field, as the incorporation of fluorine is a well-established strategy for enhancing the pharmacological properties of drug candidates. nih.govnih.gov

Research trajectories relevant to compounds like this compound include the development of novel fluorination methods and the application of fluorinated building blocks in the synthesis of new therapeutic agents. researchgate.netrsc.org There is a continuous effort to design synthons that allow for the late-stage introduction of fluorine into a molecular structure, which can be a more efficient way to generate a variety of drug analogues for testing. rsc.org

Despite the recognized potential of fluorinated synthons, there are still knowledge gaps. For many specific compounds like this compound, the full range of its synthetic utility may not yet be fully explored or publicly documented. Further research is needed to:

Elucidate the optimal reaction conditions for selectively transforming each of its functional groups.

Discover new and efficient synthetic routes where this compound can serve as a key building block.

Investigate the synthesis of novel classes of compounds that can be accessed using this synthon.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10FNO4S B2676676 5-Dimethylsulfamoyl-2-fluoro-benzoic acid CAS No. 91103-94-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(dimethylsulfamoyl)-2-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO4S/c1-11(2)16(14,15)6-3-4-8(10)7(5-6)9(12)13/h3-5H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPLPERBFJNXJRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC(=C(C=C1)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91103-94-5
Record name 5-Dimethylsulfamoyl-2-fluoro-benzoic acid
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Synthetic Methodologies and Strategies for 5 Dimethylsulfamoyl 2 Fluoro Benzoic Acid

Retrosynthetic Analysis for Target Molecule Construction

Retrosynthetic analysis provides a logical framework for deconstructing a target molecule into simpler, commercially available starting materials. For 5-Dimethylsulfamoyl-2-fluoro-benzoic acid, the analysis hinges on the disconnection of the key functional groups: the carboxylic acid and the dimethylsulfamoyl group.

A primary retrosynthetic disconnection involves the formation of the sulfonamide bond, which typically arises from the reaction of a sulfonyl chloride with an amine. This leads to the precursor 5-(chlorosulfonyl)-2-fluoro-benzoic acid and dimethylamine (B145610). The sulfonyl chloride itself can be derived from the corresponding sulfonic acid, suggesting an electrophilic aromatic substitution on a 2-fluoro-benzoic acid precursor.

Alternatively, the carboxylic acid group can be introduced at a later stage. A plausible retrosynthesis could start from a suitably substituted fluorobenzene (B45895) derivative, followed by sulfamoylation and subsequent carboxylation. The order of these steps is crucial to manage the directing effects of the substituents. For instance, starting with 2-fluoroaniline, one could envision a pathway involving diazotization and sulfonation, followed by amination of the resulting sulfonyl chloride and finally, introduction of the carboxylic acid functionality. A simplified retrosynthetic scheme is presented below:

Figure 1: Retrosynthetic analysis of this compound.

Advanced Approaches to Benzoic Acid Core Functionalization

The synthesis of the core 2-fluorobenzoic acid scaffold, substituted at the 5-position, can be approached through several advanced methodologies. The choice of strategy is often dictated by the desired regioselectivity and the compatibility of functional groups.

Strategies for Electrophilic Aromatic Sulfonylation

Electrophilic aromatic sulfonylation is a cornerstone of aromatic functionalization. sarthaks.com In the context of synthesizing this compound, the direct sulfonation of 2-fluorobenzoic acid is a key step. The directing effects of the existing substituents, the fluorine atom and the carboxylic acid group, are paramount in determining the regiochemical outcome of the reaction.

The fluorine atom is an ortho-, para-director, albeit a deactivating one due to its high electronegativity. organicchemistrytutor.comchemistrytalk.org Conversely, the carboxylic acid group is a meta-director and is also deactivating. organicchemistrytutor.comnumberanalytics.com Therefore, in 2-fluorobenzoic acid, the positions ortho and para to the fluorine are activated relative to the positions ortho and para to the carboxylic acid. The position para to the fluorine (C5) is the most likely site for electrophilic attack, as the meta-directing effect of the carboxyl group also directs to this position. Steric hindrance at the positions ortho to the fluorine may also favor substitution at the C5 position.

The sulfonating agent is typically fuming sulfuric acid (H₂SO₄/SO₃) or chlorosulfonic acid (ClSO₃H). sarthaks.com The use of chlorosulfonic acid is particularly advantageous as it directly furnishes the sulfonyl chloride intermediate required for the subsequent amination step.

SubstituentInductive EffectResonance EffectDirecting Effect
-F-I (Electron-withdrawing)+R (Electron-donating)Ortho, Para-directing (deactivating)
-COOH-I (Electron-withdrawing)-R (Electron-withdrawing)Meta-directing (deactivating)

Nucleophilic Aromatic Substitution (SNAr) Pathways for Fluorinated Benzoic Acids

Nucleophilic aromatic substitution (SNAr) offers an alternative route to functionalize the aromatic ring, particularly when the ring is activated by electron-withdrawing groups. In the case of fluorinated benzoic acids, the fluorine atom itself can act as a leaving group in SNAr reactions, especially when positioned ortho or para to a strong electron-withdrawing group.

While not a direct route to the target molecule's sulfamoyl group, SNAr can be a powerful tool for introducing other functionalities that can be later converted to the desired group. For instance, a di-halogenated benzoic acid derivative could undergo a selective SNAr reaction. The feasibility of such a reaction would depend on the relative lability of the halogens and the activation of the ring by other substituents.

Carboxylation and Selective Fluorination Tactics

Modern synthetic chemistry offers sophisticated methods for the introduction of both fluorine and carboxylic acid groups. While direct sulfonation of 2-fluorobenzoic acid is a plausible route, alternative strategies involving later-stage fluorination or carboxylation are also viable.

Selective fluorination of a pre-functionalized benzoic acid derivative can be achieved using various electrophilic fluorinating agents. researchgate.net However, controlling the regioselectivity in a molecule with multiple substituents can be challenging.

Conversely, carboxylation of a suitably substituted aromatic precursor can be accomplished through methods such as Grignard reactions with carbon dioxide, or transition-metal-catalyzed C-H carboxylation. hokudai.ac.jp For example, a precursor such as 1-bromo-4-fluoro-2-(N,N-dimethylsulfamoyl)benzene could potentially be carboxylated via a lithium-halogen exchange followed by quenching with CO₂. The choice of this strategy would depend on the availability of the starting materials and the compatibility of the sulfamoyl group with the reaction conditions.

Formation of the Dimethylsulfamoyl Moiety

The dimethylsulfamoyl group is a key pharmacophore in many biologically active molecules. Its synthesis is typically achieved through the formation of a sulfonamide bond.

Generation and Utilization of Sulfonyl Chlorides

The most common method for the synthesis of sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine. doubtnut.com As outlined in the retrosynthetic analysis, the key intermediate for the synthesis of this compound is 5-(chlorosulfonyl)-2-fluoro-benzoic acid. This intermediate can be prepared by the direct chlorosulfonylation of 2-fluorobenzoic acid.

Once the sulfonyl chloride is obtained, it is reacted with dimethylamine to form the desired N,N-dimethylsulfonamide. This reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid that is formed as a byproduct. rsc.org The reaction mechanism involves the nucleophilic attack of the dimethylamine on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of a chloride ion.

Reactant 1Reactant 2ProductReaction Type
5-(Chlorosulfonyl)-2-fluoro-benzoic acidDimethylamineThis compoundNucleophilic Acyl Substitution

The synthesis of N,N-dimethylsulfamoyl chloride itself, a key reagent, can be achieved by reacting dimethylamine with sulfuryl chloride or chlorosulfonic acid. ontosight.ai This reagent can then be used to introduce the dimethylsulfamoyl group onto an aromatic ring through Friedel-Crafts type reactions, although this is less common for highly deactivated rings.

Amination Reactions with Dimethylamine

A crucial step in the synthesis of this compound is the amination of a suitable precursor, typically 2-fluoro-5-(chlorosulfonyl)benzoic acid, with dimethylamine. This nucleophilic substitution reaction targets the sulfonyl chloride group, replacing the chlorine atom with a dimethylamino moiety to form the desired sulfonamide.

The reaction is generally carried out in a suitable solvent that can facilitate the dissolution of the reactants and the dissipation of any heat generated. Common solvents for such reactions include polar aprotic solvents like tetrahydrofuran (B95107) (THF), dioxane, or dichloromethane (B109758) (DCM). An excess of dimethylamine, often in the form of a solution in a solvent like THF or as an aqueous solution, is typically used to drive the reaction to completion and to neutralize the hydrochloric acid byproduct that is formed.

The reaction temperature is a critical parameter that needs to be carefully controlled. The addition of dimethylamine to the sulfonyl chloride is often performed at a reduced temperature, such as 0-5 °C, to manage the exothermic nature of the reaction and to minimize potential side reactions. After the initial addition, the reaction mixture is typically allowed to warm to room temperature and stirred for a period ranging from a few hours to overnight to ensure complete conversion.

The progress of the reaction can be monitored using analytical techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the disappearance of the starting material and the formation of the product.

Table 1: Reaction Parameters for the Amination of 2-fluoro-5-(chlorosulfonyl)benzoic acid

ParameterTypical Conditions
Precursor 2-fluoro-5-(chlorosulfonyl)benzoic acid
Reagent Dimethylamine (solution in THF or aqueous)
Solvent Tetrahydrofuran (THF), Dichloromethane (DCM)
Temperature 0 °C to room temperature
Reaction Time 2-24 hours
Monitoring TLC, HPLC

Methodologies for Purification and Isolation of Synthetic Intermediates and Final Product

The purification and isolation of this compound and its synthetic intermediates are critical to obtaining a final product of high purity. The choice of purification method depends on the physical and chemical properties of the compounds and the nature of the impurities present.

Following the amination reaction, the crude reaction mixture typically contains the desired product, unreacted starting materials, the dimethylamine hydrochloride salt, and other byproducts. A common initial workup procedure involves quenching the reaction with water and then acidifying the mixture with a mineral acid, such as hydrochloric acid. This step protonates the carboxylic acid, making it less soluble in the aqueous phase and facilitating its extraction into an organic solvent.

Solvent Extraction:

Liquid-liquid extraction is a widely used technique to separate the product from the aqueous phase. Organic solvents like ethyl acetate, dichloromethane, or diethyl ether are commonly employed. The organic extracts are then combined, washed with brine to remove residual water, and dried over an anhydrous drying agent such as sodium sulfate (B86663) or magnesium sulfate.

Crystallization:

Crystallization is a powerful technique for purifying solid compounds. The crude product, obtained after removal of the solvent, can be recrystallized from a suitable solvent or a mixture of solvents. The choice of solvent is critical and is determined by the solubility of the compound at different temperatures. An ideal solvent will dissolve the compound at an elevated temperature but will have low solubility at a lower temperature, allowing for the formation of pure crystals upon cooling. For benzoic acid derivatives, common recrystallization solvents include ethanol, methanol, toluene, or mixtures of these with water or hexanes. For instance, recrystallization from an ethanol/water mixture can yield highly pure product.

Chromatography:

In cases where crystallization does not provide the desired level of purity, column chromatography can be employed. This technique separates compounds based on their differential adsorption onto a stationary phase, typically silica (B1680970) gel. A solvent system (eluent) of appropriate polarity is used to move the compounds through the column. The fractions containing the pure product are collected and the solvent is evaporated to yield the purified compound.

Table 2: Purification Techniques for this compound

TechniqueDescription
Solvent Extraction Separation of the product from the aqueous reaction mixture using an immiscible organic solvent.
Crystallization Purification of the solid product by dissolving it in a hot solvent and allowing it to cool, forming pure crystals.
Column Chromatography Separation of the product from impurities based on differential adsorption on a stationary phase.

Comparative Analysis of Synthetic Route Efficiencies and Regioselectivity Control

A common synthetic approach starts with 2-fluorobenzoic acid. The key steps are chlorosulfonation followed by amination. The regioselectivity of the chlorosulfonation of 2-fluorobenzoic acid is directed by the existing substituents on the benzene (B151609) ring. The fluorine atom is an ortho-, para-director, while the carboxylic acid group is a meta-director. In this case, the sulfonyl chloride group is predominantly introduced at the position para to the fluorine atom and meta to the carboxylic acid group, which is the desired 5-position. This high degree of regioselectivity is a significant advantage of this synthetic route, minimizing the formation of unwanted isomers and simplifying the purification process.

The efficiency of the amination step is generally high, with yields often exceeding 80-90%, provided that the reaction conditions are optimized. The use of an excess of dimethylamine and careful temperature control are key to achieving these high yields.

Table 3: Comparative Analysis of a Potential Synthetic Route

StepReactionKey ConsiderationsTypical Yield
1Chlorosulfonation of 2-fluorobenzoic acidRegioselectivity, reaction temperature, handling of chlorosulfonic acid.70-85%
2Amination with dimethylamineStoichiometry of dimethylamine, temperature control, reaction time.80-95%
Overall Two-step synthesis High regioselectivity in the first step leads to a more efficient overall process. 56-81%

Chemical Reactivity and Transformation Pathways of 5 Dimethylsulfamoyl 2 Fluoro Benzoic Acid

Reactivity at the Fluoro-Substituted Aromatic Ring

The reactivity of the benzene (B151609) ring is heavily influenced by the electronic properties of its substituents. The carboxylic acid and dimethylsulfamoyl groups are electron-withdrawing and act as meta-directors, while the fluorine atom is also deactivating but acts as an ortho-, para-director.

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. The directing effects of the existing substituents on 5-Dimethylsulfamoyl-2-fluoro-benzoic acid determine the position of any new substituent.

-COOH group (at C1): Deactivating and meta-directing (to C3 and C5).

-F group (at C2): Deactivating but ortho-, para-directing (to C3 and C6).

-SO₂N(CH₃)₂ group (at C5): Deactivating and meta-directing (to C1 and C3).

Considering the positions available for substitution (C3, C4, C6), the directing effects can be summarized as follows:

Position C3: Favored by the -COOH, -F, and -SO₂N(CH₃)₂ groups.

Position C4: No strong directing effect from existing groups.

Position C6: Favored by the -F group.

The C3 position is strongly activated towards electrophilic attack due to the additive directing effects of all three substituents. The C6 position is activated by the ortho-directing fluorine but may be sterically hindered by the adjacent carboxylic acid group. Therefore, electrophilic substitution is most likely to occur at the C3 position.

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly when the ring is activated by electron-withdrawing groups positioned ortho or para to the leaving group. In this compound, the fluorine atom at C2 is an excellent leaving group for SNAr reactions.

The potential for this reaction is high because the ring is activated by two strong electron-withdrawing groups:

The carboxylic acid group is ortho to the fluorine atom.

The dimethylsulfamoyl group is para to the fluorine atom.

This ortho/para positioning provides resonance stabilization for the negatively charged intermediate (Meisenheimer complex) formed during the nucleophilic attack, thereby facilitating the substitution of the fluorine atom. Studies on unprotected ortho-fluoro benzoic acids have shown that the fluorine can be displaced by various nucleophiles, including organolithium and Grignard reagents. Similarly, nitrogen, oxygen, and sulfur nucleophiles have been successfully used in SNAr reactions on other activated fluoro-nitro-benzenes. A related compound, 5-(N,N-Dimethylsulfamoyl)-2-(pyrrolidin-1-yl)benzoic acid, demonstrates the feasibility of substituting the fluorine with an amine nucleophile.

Limitations of SNAr reactions can include steric hindrance if the incoming nucleophile is very bulky. Additionally, the acidity of the carboxylic acid proton means that strongly basic nucleophiles may first act as a base, requiring an excess of the nucleophilic reagent.

Table 2: Analysis of Aromatic Ring Reactivity
Reaction TypeKey FactorsPredicted OutcomeReference
Electrophilic Aromatic Substitution (EAS)Combined directing effects of -COOH (meta), -F (ortho, para), and -SO₂N(CH₃)₂ (meta).Substitution is most favored at the C3 position.
Nucleophilic Aromatic Substitution (SNAr)Activation by ortho -COOH and para -SO₂N(CH₃)₂ electron-withdrawing groups. Fluorine is a good leaving group.High potential for substitution of the fluorine atom at the C2 position by various nucleophiles.

Chemical Modifications of the Dimethylsulfamoyl Group

The N,N-dimethylsulfamoyl group is generally a robust and stable functional group. Its chemical reactivity is centered on the sulfur-nitrogen bond.

Sulfonamides are significantly more resistant to hydrolysis than their carboxamide counterparts. Cleavage of the S-N bond typically requires harsh conditions, such as heating in the presence of strong acids or bases. Under such conditions, the group would hydrolyze to yield dimethylamine (B145610) and the corresponding sulfonic acid derivative.

The N-methyl groups are generally unreactive. The lone pair of electrons on the nitrogen atom is delocalized by resonance with the two adjacent sulfonyl oxygens. This significantly reduces the nucleophilicity and basicity of the nitrogen atom compared to an amine like N,N-dimethylaniline, making reactions such as N-alkylation highly unlikely. The dimethylsulfamoyl group is also sterically hindered, further reducing its reactivity at the sulfur atom compared to less substituted sulfamoyl chlorides. This inherent stability makes the dimethylsulfamoyl group a reliable directing group and electronic modifier that can withstand a variety of reaction conditions aimed at other parts of the molecule.

Hydrolysis and Amine Exchange Reactions

Hydrolysis:

The N,N-dimethylsulfamoyl group (-SO₂N(CH₃)₂) is generally stable to hydrolysis under neutral conditions. However, under acidic or basic conditions, cleavage of the sulfur-nitrogen bond can occur, although typically requiring forcing conditions. The rate and mechanism of hydrolysis would be influenced by the electronic effects of the substituents on the aromatic ring. The electron-withdrawing nature of both the fluoro and carboxylic acid groups would likely impact the electron density at the sulfur center, influencing its susceptibility to nucleophilic attack.

In acidic hydrolysis, the reaction would likely proceed via protonation of the nitrogen or an oxygen atom of the sulfamoyl group, followed by nucleophilic attack by water. Basic hydrolysis would involve the direct attack of a hydroxide (B78521) ion on the sulfur atom.

Amine Exchange (Transamidation):

Amine exchange reactions, or transamidation, of the sulfamoyl group in this compound would involve the displacement of the dimethylamino group by another amine. Such reactions are not typically spontaneous and often require activation or catalytic conditions. The reactivity in these exchange reactions would depend on the nucleophilicity of the incoming amine and the stability of the leaving group (dimethylamine). The steric hindrance around the sulfur atom, caused by the two methyl groups, might also play a role in the reaction kinetics.

While specific studies on this compound are lacking, research on related sulfamoylbenzoic acid derivatives in medicinal chemistry suggests that the sulfamoyl moiety can be synthesized and modified, implying that it possesses a degree of reactivity under specific synthetic conditions. For instance, the synthesis of various sulfamoyl benzoic acid analogues often involves the reaction of a sulfonyl chloride with an amine, which is the reverse of the amine exchange reaction.

The carboxylic acid group of the molecule can also undergo reactions typical of this functional group, such as esterification or conversion to an acid chloride, which could then react with amines to form amides.

Table 1: Predicted Reactivity in Hydrolysis and Amine Exchange

Reaction TypeReagents and ConditionsExpected Major ProductsPlausibility Notes
Acidic Hydrolysis Dilute HCl or H₂SO₄, heat5-(Chlorosulfonyl)-2-fluoro-benzoic acid or 5-(Hydroxysulfonyl)-2-fluoro-benzoic acid and Dimethylamine hydrochlorideLikely requires elevated temperatures. The stability of the resulting sulfonic acid would be a factor.
Basic Hydrolysis NaOH or KOH solution, heatSodium 5-(dimethylsulfamoyl)-2-fluoro-benzoate and potential cleavage to Sodium 2-fluoro-5-sulfonate and DimethylamineThe carboxylate salt would form readily. Cleavage of the S-N bond would likely require more vigorous conditions.
Amine Exchange Primary or secondary amine, catalyst (e.g., a Lewis acid), heatN-alkyl/aryl-5-sulfamoyl-2-fluoro-benzoic acid and DimethylamineWould likely require a catalyst and/or high temperatures to overcome the stability of the N,N-dimethylsulfamoyl group.

Redox Chemistry of the Sulfur Center

The sulfur atom in the dimethylsulfamoyl group of this compound is in its highest oxidation state (+6). Consequently, it is not readily oxidized further under typical laboratory conditions.

Reduction of the sulfamoyl group is possible but generally requires strong reducing agents. The specific reduction potential would be influenced by the electronic environment of the aromatic ring. The electron-withdrawing substituents (fluoro and carboxyl groups) would make the sulfur center more electrophilic and potentially more susceptible to reduction.

Potential reduction products could include sulfinamides or even thiols, depending on the strength of the reducing agent and the reaction conditions. However, such reductions are often challenging and can be accompanied by side reactions.

Table 2: Predicted Redox Behavior of the Sulfur Center

Reaction TypeReagents and ConditionsExpected Major ProductsPlausibility Notes
Oxidation Strong oxidizing agents (e.g., KMnO₄, H₂O₂)No reaction at the sulfur centerThe sulfur atom is already in its highest oxidation state (+6). Oxidation of other parts of the molecule may occur under harsh conditions.
Reduction Strong reducing agents (e.g., LiAlH₄, SmI₂)5-(Dimethylaminosulfinyl)-2-fluoro-benzoic acid or further reduced speciesReduction of the carboxylic acid would likely compete with or precede the reduction of the sulfamoyl group.

Mechanistic Investigations of Key Reaction Pathways

Detailed mechanistic investigations specifically for this compound are not prominent in the available literature. However, the mechanisms of related reactions for analogous compounds can provide a basis for understanding its potential reaction pathways.

For hydrolysis of the sulfamoyl group , the mechanism would likely follow established pathways for sulfonamide hydrolysis.

Acid-catalyzed hydrolysis is thought to proceed through a pre-equilibrium protonation of the sulfonamide, followed by a rate-determining attack of water.

Base-catalyzed hydrolysis is generally believed to occur via a concerted (A-N) or a stepwise (E1cb-like) mechanism, depending on the specific substrate and conditions.

For reactions at the carboxylic acid group , such as esterification or amidation, the mechanisms are well-established. Acid-catalyzed esterification, for example, proceeds through the Fischer-Speier mechanism involving protonation of the carbonyl oxygen to activate the carboxyl group towards nucleophilic attack by an alcohol.

Mechanistic studies on the synthesis of related sulfamoyl benzoic acid derivatives often focus on the coupling reactions to form the sulfonamide bond, which can provide insight into the reverse reactions like hydrolysis or amine exchange.

Without specific experimental data for this compound, these proposed pathways remain theoretical and are based on the general principles of organic chemistry and the known reactivity of similar functional groups.

Structural Elucidation and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. A full suite of NMR experiments would be necessary to unambiguously assign all proton, carbon, and fluorine signals.

¹H NMR Analysis of Proton Environments and Coupling Patterns

A ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons and the methyl protons of the dimethylsulfamoyl group. The aromatic region would likely display complex splitting patterns due to proton-proton and proton-fluorine couplings. The chemical shifts would be influenced by the electron-withdrawing nature of the carboxylic acid, sulfamoyl, and fluoro substituents. Analysis of the coupling constants (J-values) would be crucial in determining the relative positions of the protons on the benzene (B151609) ring.

Table 1: Predicted ¹H NMR Data

Protons Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constants (Hz)
Aromatic CH 7.5 - 8.5 m J(H,H), J(H,F)
N(CH₃)₂ ~2.7 s -

This table is predictive and not based on experimental data.

¹³C NMR Chemical Shift Assignments and Multiplicity

Table 2: Predicted ¹³C NMR Data

Carbon Atom Predicted Chemical Shift (ppm) Predicted C-F Coupling (Hz)
C=O 165-170 -
C-F 160-165 Large ¹J(C,F)
C-SO₂ 140-145 Small J(C,F)
Aromatic CH 115-135 Various J(C,F)

This table is predictive and not based on experimental data.

¹⁹F NMR for Fluorine Atom Characterization

¹⁹F NMR spectroscopy is highly sensitive and would show a single resonance for the fluorine atom on the aromatic ring. The chemical shift of this signal would be characteristic of a fluorine atom attached to an electron-deficient aromatic system. Furthermore, the multiplicity of the fluorine signal would provide information about its coupling to adjacent protons.

Application of Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional NMR experiments would be essential for the definitive assignment of the complex ¹H and ¹³C NMR spectra.

COSY (Correlation Spectroscopy): Would establish the connectivity between coupled protons, helping to trace the proton network within the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): Would reveal longer-range correlations between protons and carbons (typically over two to three bonds), which would be critical for connecting the various fragments of the molecule, such as the dimethylsulfamoyl group and the carboxylic acid to the aromatic ring.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy provides information about the functional groups present in a molecule.

Identification of Characteristic Functional Group Frequencies

The IR and Raman spectra would display characteristic absorption or scattering bands corresponding to the various functional groups in 5-Dimethylsulfamoyl-2-fluoro-benzoic acid. Key expected vibrations would include the O-H stretch of the carboxylic acid, the C=O stretch, the aromatic C-H and C=C stretches, the S=O stretches of the sulfamoyl group, and the C-F stretch.

Table 3: Predicted Vibrational Spectroscopy Data

Functional Group Predicted IR Frequency (cm⁻¹) Predicted Raman Intensity
O-H (Carboxylic Acid) 2500-3300 (broad) Weak
C=O (Carboxylic Acid) 1680-1710 Medium
Aromatic C=C 1450-1600 Strong
S=O (asymmetric) 1330-1360 Strong
S=O (symmetric) 1140-1170 Strong

This table is predictive and not based on experimental data.

Elucidation of Intermolecular Interactions via Vibrational Modes

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, serves as a powerful tool for elucidating the complex network of intermolecular interactions that govern the supramolecular architecture of substituted benzoic acids. mdpi.comnih.gov By analyzing the vibrational modes of the molecule, researchers can gain insight into hydrogen bonding and other non-covalent interactions. researchgate.net

In compounds similar to this compound, the carboxylic acid group is a primary site for strong intermolecular hydrogen bonding. Typically, carboxylic acids form centrosymmetric dimers in the solid state through O—H···O hydrogen bonds between the carboxyl groups of two adjacent molecules. researchgate.netresearchgate.net This dimerization is readily identified by characteristic shifts in the vibrational frequencies of the carbonyl (C=O) and hydroxyl (O-H) groups.

For instance, the O-H stretching vibration, which appears as a broad band in the FT-IR spectrum, and the C=O stretching vibration are particularly sensitive to the strength of the hydrogen bond. ijtsrd.com The analysis of these bands, often aided by computational methods like Density Functional Theory (DFT), allows for a detailed interpretation of the potential energy distribution and the specific contributions of different functional groups to the vibrational spectra. nih.govnih.gov Studies on related molecules like 2-amino-5-fluorobenzoic acid and 2-amino-5-bromobenzoic acid have successfully used this combined experimental and theoretical approach to assign vibrational modes and understand intermolecular forces. ijtsrd.comnih.gov

Table 1: Representative Vibrational Frequencies for Functional Groups in Substituted Benzoic Acids

Functional Group Vibrational Mode Typical Wavenumber Range (cm⁻¹) Notes
Carboxylic Acid (O-H) Stretching (dimer) 2500-3300 (broad) Broadness is characteristic of strong hydrogen bonding.
Carbonyl (C=O) Stretching 1680-1710 Position is sensitive to electronic effects and hydrogen bonding. ijtsrd.com
Sulfonamide (S=O) Asymmetric & Symmetric Stretching 1300-1370 & 1140-1180 Provides information on the sulfonamide group environment.

Note: The data in this table is representative of substituted benzoic acids and is intended for illustrative purposes.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is an indispensable technique for determining the molecular weight and elucidating the structure of organic compounds through analysis of their fragmentation patterns. libretexts.org For this compound, electron ionization (EI) would produce a molecular ion ([M]•+) corresponding to its molecular weight. docbrown.info

The fragmentation of substituted benzoic acids is well-documented. Key fragmentation pathways for aromatic carboxylic acids include the loss of •OH (M-17) and •COOH (M-45). libretexts.orgmiamioh.edu The most prominent peak in the mass spectrum of benzoic acid itself is often the [M-COOH]⁺ ion (m/z 77), corresponding to the phenyl cation, and the [M-OH]⁺ acylium ion (m/z 105), which is frequently the base peak. docbrown.info For this compound, analogous fragmentation would be expected, alongside cleavages specific to the dimethylsulfamoyl substituent, such as the loss of •SO2N(CH3)2 or smaller fragments thereof.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecular ion, allowing for the unambiguous determination of the elemental composition of a molecule. eurjchem.com This is crucial for distinguishing between compounds with the same nominal mass but different chemical formulas. For this compound (C₉H₁₀FNO₄S), HRMS would confirm its elemental composition by measuring the mass of its molecular ion with high precision (typically to four or five decimal places). This exact mass measurement is a critical piece of data for confirming the identity of a newly synthesized compound or an unknown analyte. eurjchem.com

Application of Liquid Chromatography-Mass Spectrometry (LC-MS) in Reaction Monitoring

Liquid chromatography-mass spectrometry (LC-MS) and its tandem version (LC-MS/MS) are powerful hyphenated techniques used for the separation, detection, and quantification of compounds in complex mixtures. nih.govnih.gov In the context of this compound, LC-MS is an ideal tool for monitoring the progress of its synthesis. By taking small aliquots from the reaction mixture over time, one can track the consumption of reactants and the formation of the desired product and any byproducts. rsc.org This allows for the optimization of reaction conditions such as temperature, time, and catalyst loading. rsc.org

The method is highly sensitive and selective, capable of detecting analytes at very low concentrations. nih.gov In environmental or biological studies, LC-MS/MS methods are developed for the trace analysis of various fluorobenzoic acids, demonstrating the technique's utility in diverse applications beyond synthesis monitoring. nih.govresearchgate.net

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.net This technique would provide unequivocal proof of the structure of this compound, yielding exact bond lengths, bond angles, and torsion angles. researchgate.net While specific data for the title compound is not available, analysis of closely related structures, such as 2-amino-5-fluorobenzoic acid, provides a framework for understanding the type of structural information that can be obtained. nih.gov

For example, the crystal data for 2-amino-5-fluorobenzoic acid reveals a monoclinic crystal system and provides precise unit cell dimensions. nih.gov Similar detailed information would be expected from a crystallographic analysis of this compound.

Table 2: Illustrative Crystal Data for a Related Fluorobenzoic Acid Derivative (2-Amino-5-fluorobenzoic acid)

Parameter Value Reference
Chemical Formula C₇H₆FNO₂ nih.gov
Crystal System Monoclinic nih.gov
Space Group P2₁/n researchgate.net
a (Å) 4.9346 (2) nih.gov
b (Å) 11.7542 (6) nih.gov
c (Å) 11.9727 (5) nih.gov
β (°) 96.782 (3) nih.gov

Note: This data is for 2-amino-5-fluorobenzoic acid and is presented to illustrate the outputs of an X-ray crystallography study.

Analysis of Crystal Packing and Supramolecular Assembly

The data from X-ray crystallography allows for a detailed examination of how molecules are arranged in the crystal lattice. This includes the analysis of intermolecular interactions like hydrogen bonds, halogen bonds, and π–π stacking interactions, which together define the supramolecular assembly. nih.govmdpi.com In fluorinated benzoic acids, carboxylic acid dimers linked by O—H···O hydrogen bonds are a common and robust supramolecular synthon. researchgate.netnih.gov Other interactions, such as weak N—H···F hydrogen bonds or C—H···O contacts, can further stabilize the crystal packing, linking these primary dimers into extended one-, two-, or three-dimensional networks. researchgate.netmdpi.com The analysis of these interactions is crucial for understanding the physical properties of the solid material.

Conformational Analysis and Torsional Strain in the Crystalline State

X-ray crystallography provides a snapshot of the molecule's preferred conformation in the solid state. nih.gov Analysis of torsion angles, particularly around rotatable single bonds, reveals the three-dimensional shape of the molecule and any inherent conformational strain. nih.gov For this compound, key torsion angles would include those defining the orientation of the carboxylic acid and dimethylsulfamoyl groups relative to the fluorinated benzene ring. In many substituted benzoic acids, the carboxylic acid group is nearly coplanar with the aromatic ring to maximize conjugation, though steric hindrance from adjacent substituents can cause it to twist out of the plane. researchgate.net Comparing the experimentally observed conformation with computationally predicted low-energy structures can provide insights into the balance of intramolecular forces and intermolecular packing effects on the molecular geometry. nih.govnih.gov

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Optimized Molecular Geometries

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental for determining the most stable three-dimensional structure of a molecule. This process, known as geometry optimization, seeks the lowest energy arrangement of atoms on the potential energy surface.

For 5-Dimethylsulfamoyl-2-fluoro-benzoic acid, these calculations would precisely determine key structural parameters. The process involves selecting a suitable theoretical level, such as the B3LYP functional combined with a basis set like 6-311++G(d,p), to solve the Schrödinger equation. The resulting optimized geometry provides data on bond lengths (e.g., C-C, C-F, S-N, S-O), bond angles (e.g., O-S-O, C-S-N), and dihedral angles, which define the spatial orientation of the dimethylsulfamoyl and carboxylic acid groups relative to the fluorinated benzene (B151609) ring. These calculated parameters represent the molecule's equilibrium state in the gas phase.

Table 1: Predicted Key Structural Parameters for this compound Note: The following data is illustrative of typical results from DFT calculations and is not derived from published research on this specific molecule.

ParameterPredicted Value
C-F Bond Length~1.35 Å
S-N Bond Length~1.65 Å
O=S=O Bond Angle~120°
C-C-O-H Dihedral Angle (Carboxylic Acid)~0° or ~180°

Electronic Structure Analysis: HOMO-LUMO Energy Gaps and Molecular Electrostatic Potential Mapping

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as the primary electron donor, while the LUMO is the primary electron acceptor.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution across the molecule. It is plotted on the molecule's electron density surface, with colors indicating different potential values. Typically, red signifies regions of high electron density (negative potential), such as around the oxygen atoms of the sulfamoyl and carboxyl groups, which are susceptible to electrophilic attack. Blue indicates regions of low electron density (positive potential), often near hydrogen atoms, which are prone to nucleophilic attack. The MEP map is invaluable for predicting intermolecular interactions and reactive sites.

Table 2: Predicted Electronic Properties of this compound Note: This data is hypothetical and illustrates typical computational outputs.

PropertyPredicted Value
HOMO Energy~ -7.5 eV
LUMO Energy~ -1.5 eV
HOMO-LUMO Gap (ΔE)~ 6.0 eV

Reaction Mechanism Modeling and Transition State Characterization

Computational modeling can elucidate the pathways of chemical reactions involving this compound. By mapping the potential energy surface, researchers can identify the minimum energy path from reactants to products. A crucial aspect of this is the characterization of the transition state (TS)—the highest energy point along this path.

The structure of the transition state provides a snapshot of the bond-breaking and bond-forming processes. Computational methods can calculate the activation energy (the energy difference between the reactants and the TS), which is a key determinant of the reaction rate. For instance, modeling the deprotonation of the carboxylic acid group would involve characterizing the transition state for the proton transfer to a base.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Theoretical calculations can predict various spectroscopic properties, which can then be compared with experimental data to validate the computed structure.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate nuclear magnetic shielding tensors, which are then converted into chemical shifts (δ) for nuclei like ¹H, ¹³C, and ¹⁹F. These predictions are valuable for assigning peaks in experimental NMR spectra.

Vibrational Frequencies: The calculation of harmonic vibrational frequencies corresponds to the fundamental modes of molecular vibration, which are observed in Infrared (IR) and Raman spectroscopy. These computed frequencies help in the assignment of experimental spectral bands to specific bond stretches, bends, and torsions within the molecule. Due to the neglect of anharmonicity and other systematic errors, calculated frequencies are often scaled by an empirical factor to improve agreement with experimental results.

Table 3: Predicted Spectroscopic Data for this compound Note: This data is illustrative and not from published research on this compound.

Spectroscopic PropertyPredicted Value
¹⁹F NMR Chemical Shift~ -110 to -120 ppm (relative to CFCl₃)
C=O Vibrational Stretch (IR)~1700-1750 cm⁻¹
SO₂ Symmetric Stretch (IR)~1150-1200 cm⁻¹

Conformational Analysis and Potential Energy Surface Mapping

Molecules with rotatable single bonds, such as the C-S and S-N bonds in the dimethylsulfamoyl group and the C-C bond of the carboxylic acid group in this compound, can exist in multiple spatial arrangements known as conformers.

Synthesis and Characterization of Derivatives and Analogues of 5 Dimethylsulfamoyl 2 Fluoro Benzoic Acid

Systematic Modifications of the Sulfamoyl Moiety

The N,N-dimethylsulfamoyl group is a key feature of the parent molecule, offering significant opportunities for structural diversification through N-alkylation, N-arylation, and complete replacement with other sulfur-containing groups.

Modification of the substituents on the sulfamoyl nitrogen atom is a common strategy to modulate properties such as lipophilicity, hydrogen bonding capacity, and steric profile. The synthesis of these N-substituted analogues typically begins with the chlorosulfonation of 2-fluorobenzoic acid to produce the key intermediate, 2-fluoro-5-(chlorosulfonyl)benzoic acid. This reactive sulfonyl chloride can then be treated with a diverse range of primary or secondary amines to yield the desired N-alkylated or N-arylated sulfonamides. researchgate.net

For instance, reacting the sulfonyl chloride with amines such as cyclopropylamine (B47189) or morpholine (B109124) provides direct access to analogues with varied cyclic substituents on the nitrogen atom. researchgate.net Standard amide coupling conditions can also be employed to first synthesize sulfamoyl-benzoic acids, which can then be further modified. researchgate.net More complex N-alkylation can be achieved by treating a monosubstituted sulfonamide with an appropriate alkyl halide in the presence of a base like sodium hydride to deprotonate the sulfonamide nitrogen, facilitating nucleophilic attack. acs.org This approach allows for the introduction of a second, different substituent. acs.org

Table 1: Examples of N-Substituted Sulfamoyl Derivatives

Substituent on NitrogenGeneral Synthetic ApproachKey ReagentsReference
CyclopropylReaction of sulfonyl chloride with amineCyclopropylamine researchgate.net
MorpholinylReaction of sulfonyl chloride with amineMorpholine researchgate.net
p-BromophenylReaction of sulfonyl chloride with aminep-Bromoaniline researchgate.net
(Phenylsulfonylamino)alkylAlkylation of a sulfonamide intermediate2-(Boc-amino)ethyl bromide, NaH, followed by deprotection and reaction with benzenesulfonyl chloride acs.org
2,4-DichlorobenzylAlkylation of a sulfonamide intermediate2,4-Dichlorobenzyl bromide, NaH acs.org

Bioisosteric replacement of the sulfamoyl group with other sulfur-containing functionalities can significantly alter the electronic properties, metabolic stability, and target interactions of the molecule. cambridgemedchemconsulting.comprinceton.edu Such modifications often leverage the common 2-fluoro-5-(chlorosulfonyl)benzoic acid intermediate. Instead of reacting it with an amine, this intermediate can be transformed into a variety of other sulfur-based functional groups.

Sulfones : Aryl sulfones can be synthesized from aryl sulfonyl chlorides through palladium-catalyzed coupling reactions with aryl boronic acids. organic-chemistry.orgchemrevlett.com This Suzuki-type sulfonylation allows for the direct formation of a C-S bond, linking a new aryl or alkyl group to the sulfonyl moiety. chemrevlett.com Alternatively, alkyl sulfones can be prepared by reacting alkyl sulfonyl fluorides (which can be made from the chlorides) with aromatic compounds in a Friedel-Crafts-type reaction. google.com

Thioethers : The sulfonyl chloride can serve as a precursor to thioethers. This transformation involves the reduction of the sulfonyl chloride, for example using triphenylphosphine, followed by a copper-catalyzed C-S coupling reaction with an aryl boronic acid. researchgate.net This method uses the sulfonyl chloride as a direct source of sulfur for the thioether linkage. researchgate.net Other methods include phosphine-mediated deoxygenation of the sulfonyl chloride, which forms a transient intermediate that can be trapped to form the C-S bond. nih.govacs.org

These synthetic routes provide a toolbox for replacing the dimethylsulfamoyl group with functionalities like a phenylsulfonyl group (-SO₂Ph) or a methylthio group (-SMe), thereby enabling a thorough investigation of the role of the sulfur-containing moiety.

Derivatization of the Carboxylic Acid Group

The carboxylic acid group is a primary site for modification, readily converted into esters and amides or reduced to an alcohol, which can then undergo further transformations.

The conversion of the carboxylic acid to its corresponding esters and amides is a fundamental strategy in medicinal chemistry to alter polarity, solubility, and metabolic stability. oup.com

Ester Synthesis : Esterification can be achieved through several standard methods. Fischer esterification, involving reaction with an alcohol under acidic conditions (e.g., H₂SO₄), is a common approach. mdpi.com Alternatively, the carboxylic acid can be deprotonated to form a carboxylate salt, which can then act as a nucleophile in an Sₙ2 reaction with a primary alkyl halide. google.com

Amide Synthesis : The direct reaction between a carboxylic acid and an amine is generally unfavorable. Therefore, the carboxylic acid must first be activated. google.com A widely used method involves coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often with an additive like 4-dimethylaminopyridine (B28879) (DMAP). researchgate.netmdpi.com The acid first reacts with the coupling agent to form a highly reactive intermediate, which is then readily attacked by the amine to form the amide bond. google.com Another effective coupling agent is 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM). mdpi.com

Table 2: Synthesis of Carboxylic Acid Derivatives

Derivative TypeGeneral Synthetic ApproachCommon ReagentsReference
Methyl/Ethyl EsterFischer EsterificationMethanol or Ethanol, H₂SO₄ mdpi.com
Amide (Primary)Carbodiimide CouplingAmmonia, EDC, DMAP researchgate.net
Amide (Substituted)Carbodiimide CouplingPrimary/Secondary Amine, DCC or EDC google.commdpi.com
Amide (Substituted)Triazine-based CouplingPrimary/Secondary Amine, DMTMM mdpi.com

Reduction of the carboxylic acid group provides access to alcohol and aldehyde analogues, which can serve as versatile intermediates for further functionalization.

Reduction to Primary Alcohols : Carboxylic acids can be reduced to primary alcohols using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is highly effective for this transformation, though the reaction can be difficult and may require elevated temperatures. google.comgoogle.com Borane in tetrahydrofuran (B95107) (BH₃/THF) is another useful reagent that readily reduces carboxylic acids to primary alcohols. google.com It is important to note that milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are not strong enough to reduce carboxylic acids. google.com

Reduction to Aldehydes : The direct reduction of a carboxylic acid to an aldehyde is a more challenging transformation, as aldehydes are typically more reactive than the starting acid and are easily over-reduced to the alcohol. google.com However, specialized methods have been developed to achieve this. One approach involves the use of an air-stable nickel precatalyst with dimethyl dicarbonate (B1257347) as an activator and a silane (B1218182) as the reductant. acs.org This method can provide good yields of the aldehyde with no over-reduction. acs.org The resulting aldehyde can then be used in a variety of subsequent reactions, such as reductive amination or Wittig reactions.

Aromatic Ring Modifications and Substituent Effects

Introducing or altering substituents on the 2-fluorobenzoic acid core can profoundly influence the molecule's electronic properties and reactivity. The nature of these substituents—whether electron-donating or electron-withdrawing—plays a critical role. acs.org

For example, the presence of a strong electron-withdrawing group, such as a nitro group, can increase the reactivity of the aromatic ring towards nucleophilic substitution. acs.org In the synthesis of related fluorinated benzoic acids, a 5-nitro group was found to enhance the yield of nucleophilic fluorination reactions and suppress the formation of non-fluorinated side products. acs.org Conversely, electron-donating groups would be expected to decrease the acidity of the carboxylic acid and alter the reactivity of the sulfamoyl moiety.

Introduction of Additional Substituents via Directed Ortho Metalation or Other Methods.

The introduction of additional substituents onto the aromatic ring of 5-Dimethylsulfamoyl-2-fluoro-benzoic acid is a key strategy for synthesizing novel derivatives with potentially enhanced or modified biological activities. Directed ortho metalation (DoM) stands out as a powerful and regioselective method for achieving such functionalization. researchgate.netwikipedia.org This technique relies on the presence of a directing metalation group (DMG) on the aromatic ring, which directs the deprotonation by a strong base, typically an organolithium reagent, to the adjacent ortho position. wikipedia.org

In the case of this compound, the molecule possesses two potential DMGs: the carboxylic acid group and the dimethylsulfamoyl group. The dimethylsulfamoyl group is recognized as a potent DMG. organic-chemistry.orgharvard.edu The carboxylic acid group can also direct ortho-lithiation. organic-chemistry.org The interplay between these two groups, along with the existing fluoro substituent, will dictate the regioselectivity of the metalation. Generally, the deprotonation will occur at the position ortho to the most powerful directing group.

A plausible synthetic route utilizing directed ortho metalation would involve the treatment of this compound with a strong lithium base, such as n-butyllithium or lithium diisopropylamide (LDA), at low temperatures. The resulting aryllithium intermediate can then be quenched with a variety of electrophiles to introduce a wide range of substituents.

Table 1: Potential Substituents Introduced via Directed Ortho Metalation

ElectrophileIntroduced Substituent
Alkyl halides (e.g., CH₃I)Alkyl groups
Aldehydes/Ketones (e.g., HCHO)Hydroxyalkyl groups
Carbon dioxide (CO₂)Carboxylic acid group
Iodine (I₂)Iodo group
Disulfides (e.g., (CH₃S)₂)Thioether groups
Chlorotrimethylsilane ((CH₃)₃SiCl)Trimethylsilyl group

For instance, reaction of the lithiated intermediate with methyl iodide would yield a methyl-substituted derivative. Quenching with formaldehyde (B43269) would introduce a hydroxymethyl group. This method offers a high degree of control over the position of the new substituent, which is crucial for structure-activity relationship studies.

Halogen Exchange and Fluorination Reactions.

Halogen exchange and further fluorination reactions represent another important avenue for the derivatization of this compound and its analogues. These reactions can be employed to introduce different halogen atoms or additional fluorine atoms into the aromatic ring, which can significantly influence the compound's physicochemical properties and biological activity.

One common method for halogen exchange is the use of copper(I) halides in a Finkelstein-type reaction, although this is more typically applied to alkyl halides. For aryl halides, palladium- or copper-catalyzed cross-coupling reactions are more prevalent. For example, an iodo-substituted derivative, prepared via directed ortho metalation as described above, could be subjected to a palladium-catalyzed reaction with a fluoride (B91410) source to introduce an additional fluorine atom.

Nucleophilic aromatic substitution (SNA_r) can also be a viable strategy, particularly if the aromatic ring is sufficiently activated by electron-withdrawing groups. The existing sulfamoyl and carboxyl groups on the target molecule are electron-withdrawing, which could facilitate the displacement of a suitably positioned leaving group, such as a nitro group, by a fluoride ion.

Table 2: Examples of Halogen Exchange and Fluorination Reactions

Reaction TypeReagentsPotential Product
Nucleophilic Aromatic SubstitutionPotassium fluoride, phase-transfer catalystPoly-fluorinated derivative
Palladium-catalyzed FluorinationPalladium catalyst, fluoride source (e.g., AgF)Fluorinated derivative
Halogen-metal exchange followed by electrophilic halogenationn-BuLi, electrophilic halogen source (e.g., C₂Cl₆)Chloro-substituted derivative

It is important to note that the reaction conditions for such transformations would need to be carefully optimized to achieve the desired regioselectivity and yield, and to avoid unwanted side reactions.

Stereochemical Considerations in Asymmetric Derivative Synthesis.

The synthesis of chiral derivatives of this compound introduces the challenge of controlling stereochemistry. Asymmetric synthesis aims to produce a single enantiomer or diastereomer of a chiral molecule, which is often crucial for achieving the desired therapeutic effect, as different stereoisomers can have vastly different biological activities.

When introducing a chiral center into a derivative of this compound, for example, by introducing a substituent with a stereocenter via directed ortho metalation, the use of chiral auxiliaries or chiral catalysts can be employed to control the stereochemical outcome. A chiral auxiliary is a chemical compound that is temporarily incorporated into the starting material to direct the stereoselectivity of a subsequent reaction. After the desired stereochemistry is established, the auxiliary is removed.

For instance, the carboxylic acid group of this compound could be converted to an amide using a chiral amine as the auxiliary. The subsequent functionalization of the aromatic ring could then proceed with the chiral auxiliary directing the approach of the incoming electrophile, leading to the preferential formation of one diastereomer.

Alternatively, a chiral catalyst, such as a metal complex with a chiral ligand, could be used to catalyze the introduction of a new substituent in a stereoselective manner. This approach is often more efficient as only a catalytic amount of the chiral material is required.

Table 3: Strategies for Asymmetric Synthesis

StrategyDescriptionExample
Chiral AuxiliaryA chiral molecule is temporarily attached to the substrate to direct the stereochemistry of a reaction.Formation of a chiral amide, followed by diastereoselective functionalization.
Chiral CatalystA chiral catalyst is used to create a chiral environment for the reaction, favoring the formation of one enantiomer.Asymmetric hydrogenation of a double bond in a side chain using a chiral rhodium catalyst.
Chiral Pool SynthesisA readily available chiral starting material is used to synthesize the target molecule, retaining the original stereochemistry.Using a chiral building block to introduce a new substituent.

The choice of strategy will depend on the specific transformation being carried out and the desired stereochemical outcome. The characterization of the stereochemistry of the final products would typically be achieved using techniques such as chiral chromatography and nuclear magnetic resonance (NMR) spectroscopy with chiral shift reagents.

Applications As a Versatile Synthetic Building Block and Chemical Intermediate

Role in the Construction of Complex Organic Scaffolds

While specific examples detailing the extensive use of 5-Dimethylsulfamoyl-2-fluoro-benzoic acid in the construction of a wide array of complex organic scaffolds are not extensively documented in publicly available literature, its structural features suggest a significant potential for such applications. The presence of the carboxylic acid allows for amide bond formation, esterification, and other transformations, which are fundamental reactions in the assembly of larger molecular frameworks. The fluorine atom and the dimethylsulfamoyl group can influence the conformational properties and electronic environment of the resulting scaffolds, which is a critical aspect in the design of molecules with specific biological or material properties.

Utilization in Multi-Step Total Synthesis of Structurally Elaborate Compounds

The application of this compound in the multi-step total synthesis of structurally elaborate natural products or other complex target molecules is an area with potential for exploration. Generally, polysubstituted benzoic acids are valuable starting materials in total synthesis. They can serve as a foundational piece of a molecule, onto which further complexity is built through a series of chemical reactions. The specific substitution pattern of this compound could be leveraged to introduce key functionalities or to control the stereochemistry of subsequent reactions in a synthetic sequence. However, specific and detailed examples of its use in this context are not readily found in current chemical literature.

Precursor to Diverse Functionalized Benzoic Acid Derivatives

A notable application of this compound is its role as a precursor in the synthesis of other functionalized benzoic acid derivatives. The reactivity of the fluorine atom, which is activated by the adjacent carboxylic acid and the para-sulfamoyl group, allows for nucleophilic aromatic substitution reactions.

A documented example is the synthesis of 2-methylamino-5-dimethylsulfamoylbenzoic acid. In this reaction, this compound is treated with an aqueous solution of methylamine (B109427) and heated under reflux. The fluoride (B91410) is displaced by the methylamine nucleophile to yield the corresponding N-methylamino derivative. This transformation highlights the utility of the title compound in accessing a variety of 2-substituted benzoic acid derivatives.

Synthesis of a Functionalized Benzoic Acid Derivative
Starting MaterialReagentProductReaction Type
This compoundMethylamine (aq. solution)2-methylamino-5-dimethylsulfamoylbenzoic acidNucleophilic Aromatic Substitution

Development of Novel Synthetic Pathways Initiated or Facilitated by this compound

The development of novel synthetic pathways that are either initiated or facilitated by this compound is a subject of ongoing research interest in synthetic organic chemistry. The unique combination of functional groups could potentially be exploited in novel cyclization reactions, cross-coupling reactions, or other transformations to forge new bonds and construct intricate molecular architectures. For instance, the ortho-fluoro-benzoic acid moiety is a known pharmacophore that can be used to modulate the physicochemical properties of a molecule, and the sulfamoyl group can act as a hydrogen bond donor or acceptor, influencing molecular recognition processes. While the potential is evident, specific, well-documented novel synthetic pathways originating from this compound are not yet widely reported.

Future Research Directions and Perspectives in the Chemistry of 5 Dimethylsulfamoyl 2 Fluoro Benzoic Acid

Development of More Sustainable and Greener Synthetic Routes

The chemical industry's growing emphasis on environmental responsibility necessitates the development of sustainable synthetic methodologies. Future research into the synthesis of 5-Dimethylsulfamoyl-2-fluoro-benzoic acid and its derivatives will likely focus on greener alternatives to traditional synthetic protocols. Key areas of exploration include:

Mechanochemistry: Solvent-free mechanochemical approaches, such as ball milling, have been successfully employed for the synthesis of sulfonamides. ucl.ac.uk This technique can reduce solvent waste and energy consumption, offering a more environmentally friendly route. Future work could adapt these methods for the synthesis of this compound, potentially through a one-pot process involving the reaction of the corresponding sulfonyl chloride with dimethylamine (B145610) under mechanical agitation.

Aqueous Synthesis: The use of water as a solvent is a key tenet of green chemistry. Research has demonstrated facile and environmentally benign synthesis of sulfonamides in aqueous media, often eliminating the need for organic bases. jst.go.jp Developing an aqueous route to this compound would significantly improve the sustainability of its production.

Catalytic Innovations: The use of novel catalysts can lead to more efficient and selective reactions. For instance, nano-Ru/Fe3O4 has been shown to catalyze the environmentally benign synthesis of sulfonamides. rsc.org Investigating similar nanocatalysts or enzymatic processes could lead to milder reaction conditions and higher yields.

Renewable Feedstocks: A long-term goal for sustainable chemistry is the use of renewable starting materials. Lignin-based benzoic acid derivatives are being explored as sustainable precursors for active pharmaceutical ingredients. wikipedia.org While more complex for a highly functionalized molecule like this compound, future research could investigate pathways from bio-derived aromatics.

Green Synthesis ApproachPotential Advantages for this compound
Mechanochemistry Reduced solvent waste, lower energy consumption, potential for one-pot synthesis. ucl.ac.uk
Aqueous Synthesis Elimination of hazardous organic solvents, simplified workup procedures. jst.go.jp
Novel Catalysis Higher efficiency and selectivity, milder reaction conditions. rsc.org
Renewable Feedstocks Reduced reliance on petrochemicals, improved long-term sustainability. wikipedia.org

Exploration of Unprecedented Reactivity Patterns and Catalytic Applications

The unique combination of functional groups in this compound suggests a rich and largely unexplored reactivity profile. Future research should aim to uncover novel transformations and potential catalytic applications.

C-H Bond Functionalization: Direct functionalization of C-H bonds is a powerful tool for molecular editing. Research on benzoic acid derivatives has demonstrated the potential for transition-metal catalyzed meta-C-H functionalization. cas.cnmdpi.com Given the electronic nature of the fluorine and dimethylsulfamoyl substituents, investigating the regioselectivity of C-H activation on the aromatic ring of this compound could lead to new synthetic pathways for complex derivatives.

Reactivity of the Fluorinated Aromatic Ring: The presence of a fluorine atom significantly influences the electronic properties and reactivity of the aromatic ring. scienceopen.com Fluorinated aromatics can participate in unique transformations, including nucleophilic aromatic substitution and palladium-catalyzed fluorination reactions. nih.gov Exploring these reactions with this compound could reveal unprecedented reactivity patterns and provide access to novel fluorinated compounds.

Catalytic Activity: The acidic proton of the carboxylic acid and the Lewis basic sites on the sulfonamide group could enable this compound or its derivatives to act as catalysts. For example, functionalized benzoic acids have been used to modify nanoparticles for catalytic applications. researchgate.net Future studies could explore the potential of this compound in promoting organic reactions, such as esterifications or aldol (B89426) reactions.

Integration of Advanced Spectroscopic and Computational Techniques for Deeper Mechanistic Insights

A thorough understanding of reaction mechanisms is crucial for optimizing existing reactions and discovering new ones. The integration of advanced spectroscopic and computational methods will be instrumental in elucidating the behavior of this compound.

In Situ Spectroscopy: Techniques like in situ NMR and IR spectroscopy can provide real-time information about the species present in a reaction mixture, helping to identify transient intermediates and determine reaction kinetics. rsc.org Applying these methods to reactions involving this compound will offer a detailed picture of the reaction pathways.

Computational Chemistry: Quantum chemical calculations, such as Density Functional Theory (DFT), are powerful tools for studying reaction mechanisms, predicting reactivity, and interpreting spectroscopic data. oup.comacs.orgmdpi.com For this compound, computational studies could be used to:

Model transition states to understand the regioselectivity of C-H functionalization.

Calculate NMR chemical shifts and vibrational frequencies to aid in the interpretation of experimental spectra.

Predict the electronic properties of the molecule and its derivatives, guiding the design of new catalysts or materials.

Integrated Approaches: The most powerful insights are often gained by combining experimental and computational techniques. Studies on substituted benzoic acids have successfully used a combination of FTIR, NMR, and DFT to understand their self-association in solution. ucl.ac.ukrsc.org A similar integrated approach for this compound would provide a comprehensive understanding of its chemical behavior.

TechniqueApplication for this compound
In Situ NMR/IR Real-time monitoring of reactions, identification of intermediates. rsc.org
Density Functional Theory (DFT) Modeling reaction pathways, predicting spectroscopic properties, understanding electronic structure. oup.comacs.org
Combined Spectroscopy & Computation Comprehensive mechanistic elucidation, understanding intermolecular interactions. ucl.ac.ukrsc.org

Expanding its Utility in Emerging Areas of Chemical Science and Materials Research

The unique structural features of this compound make it a promising candidate for applications in various emerging fields of chemical and materials science.

Materials Science: Functionalized benzoic acids have been used to modify the surface of materials like graphene and magnetic nanoparticles, creating new sensors and catalysts. researchgate.net The presence of multiple functional groups in this compound could allow for its use as a versatile linker or surface modifier for a range of materials, potentially leading to new developments in electronics, catalysis, and separation technologies. The field of organofluorine chemistry is rapidly expanding into materials science, with applications in areas like organic semiconductors. jst.go.jp

Medicinal Chemistry: Sulfonamides are a well-established class of therapeutic agents with a wide range of biological activities, including antibacterial, anticancer, and antiviral properties. The specific substitution pattern of this compound could lead to novel biological activities. Future research could involve the synthesis of a library of derivatives and their screening against various biological targets.

Organocatalysis: As mentioned previously, the functional groups on this compound could be exploited for catalytic purposes. The development of small molecule organocatalysts is a rapidly growing area of research, and this compound could serve as a scaffold for the design of new and efficient catalysts.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 5-dimethylsulfamoyl-2-fluoro-benzoic acid, and how can purity be ensured?

  • Methodological Answer : The synthesis of substituted benzoic acids typically involves sulfonation, fluorination, and carboxylation steps. For example, sulfamoyl groups can be introduced via nucleophilic substitution using dimethylsulfamoyl chloride under anhydrous conditions. Fluorination may employ electrophilic fluorinating agents (e.g., Selectfluor®) at controlled temperatures (0–5°C). Post-synthesis, purity is validated using reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) and confirmed via 1^1H NMR (DMSO-d6, δ 7.8–8.2 ppm for aromatic protons). Techniques like solid-phase extraction (SPE) or preparative TLC (silica gel, ethyl acetate/hexane) are recommended for purification .

Q. How can researchers resolve spectral overlaps in NMR characterization of this compound?

  • Methodological Answer : Overlaps in 1^1H NMR signals (e.g., aromatic protons near δ 7.5–8.0 ppm) can be resolved using 2D NMR techniques like COSY or HSQC. For fluorine-containing analogs, 19^{19}F NMR (referenced to CFCl3) provides specificity for the fluoro substituent’s electronic environment. Additionally, high-resolution mass spectrometry (HRMS) with electrospray ionization (ESI+) confirms molecular weight (expected [M+H]+ ~ 262.05) .

Advanced Research Questions

Q. What strategies are effective for studying the structure-activity relationship (SAR) of this compound in enzyme inhibition?

  • Methodological Answer : SAR studies require systematic substitution of functional groups (e.g., replacing dimethylsulfamoyl with methylsulfonyl) and comparative assays. For instance, kinetic assays (e.g., IC50 determination via fluorogenic substrates) can evaluate inhibitory effects on enzymes like cyclooxygenase (COX) or carbonic anhydrase. Computational docking (AutoDock Vina) using crystal structures (PDB: 1CX2) predicts binding interactions, validated by mutagenesis studies .

Q. How can conflicting data on the compound’s solubility and stability be reconciled across studies?

  • Methodological Answer : Discrepancies may arise from solvent polarity (e.g., DMSO vs. aqueous buffers) or pH variations. Solubility profiles should be measured via shake-flask method (UV-Vis quantification at λmax ~ 270 nm). Stability studies under oxidative (H2O2), thermal (25–60°C), and photolytic (ICH Q1B guidelines) conditions identify degradation pathways. LC-MS/MS tracks degradation products, such as des-fluoro or sulfamoyl-cleaved derivatives .

Q. What advanced techniques are suitable for analyzing the compound’s interactions with biological membranes?

  • Methodological Answer : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding affinity to lipid bilayers. Fluorescence anisotropy using labeled phospholipids (e.g., DPH probes) assesses membrane fluidity changes. For in-cell studies, confocal microscopy with a fluorescent analog (e.g., BODIPY-tagged derivative) visualizes subcellular localization .

Methodological Considerations

  • Synthetic Optimization : Use of microwave-assisted synthesis reduces reaction times for sulfamoylation .
  • Analytical Validation : Cross-reference IR spectra (C=O stretch ~1700 cm⁻¹) with computational simulations (Gaussian 16) to confirm functional groups .
  • Data Reproducibility : Adopt EFSA’s systematic review guidelines (e.g., tailored search strings in PubMed/Scifinder) to aggregate and critique literature on analogs like 3,5-difluoro-2-hydroxybenzoic acid .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.